DprE1-IN-4
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Overview
Description
DprE1-IN-4 is a compound that has garnered significant attention in the field of tuberculosis research. It is an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts the production of essential cell wall components, making it a promising target for anti-tubercular drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzothiazole derivatives, which are known for their inhibitory activity against DprE1 . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
DprE1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
DprE1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
DprE1-IN-4 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall . By binding to the active site of DprE1, this compound prevents the enzyme from catalyzing this reaction, thereby disrupting cell wall formation and inhibiting bacterial growth .
Comparison with Similar Compounds
DprE1-IN-4 is unique in its high specificity and potency as a DprE1 inhibitor. Similar compounds include:
BTZ-043: Another potent DprE1 inhibitor with a different chemical structure.
Macozinone: A DprE1 inhibitor currently in clinical trials.
OPC-167832: Known for its strong inhibitory activity against DprE1.
TBA-7371: Another DprE1 inhibitor with promising anti-tubercular activity.
These compounds share the common feature of targeting DprE1 but differ in their chemical structures and specific inhibitory mechanisms .
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl N-[2-[[4-(piperidine-1-carbonyl)benzoyl]amino]thiophene-3-carbonyl]carbamate |
InChI |
InChI=1S/C20H21N3O5S/c1-28-20(27)22-17(25)15-9-12-29-18(15)21-16(24)13-5-7-14(8-6-13)19(26)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)(H,22,25,27) |
InChI Key |
HBXACXQRFJZTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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